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In Silico Prediction of N-(4ethoxyphenyl)isonicotinamide Activity: A Technical Guide

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Compound of Interest

Compound Name: N-(4-ethoxyphenyl)isonicotinamide

Cat. No.: B291306

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Abstract

This technical guide provides a comprehensive overview of a proposed in silico workflow to predict the biological activity of **N-(4-ethoxyphenyl)isonicotinamide**. Due to the limited specific experimental data on this compound, this document outlines a structured, predictive approach based on established computational methodologies applied to similar isonicotinamide derivatives. The guide details protocols for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis to elucidate potential therapeutic applications, with a focus on its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), known targets of similar chemical entities.

Introduction

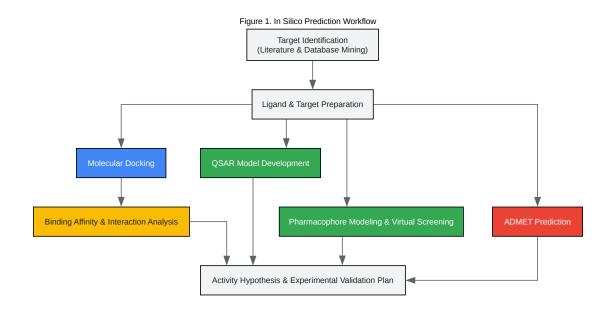
N-(4-ethoxyphenyl)isonicotinamide is a derivative of isonicotinamide, a class of compounds that has demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and fungicidal properties.[1][2][3] In silico, or computational, methods offer a rapid and cost-effective strategy to predict the biological activity of novel or understudied compounds by simulating their interactions with biological targets.[4][5] This guide outlines a systematic in silico approach to characterize the potential activity of **N-(4-**



ethoxyphenyl)isonicotinamide, providing researchers with a foundational workflow for further investigation.

Proposed In Silico Prediction Workflow

The following workflow is a proposed strategy for the in silico evaluation of **N-(4-ethoxyphenyl)isonicotinamide**.



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A proposed workflow for in silico activity prediction.

Experimental Protocols



Target Identification

The initial step involves identifying potential biological targets for **N-(4-ethoxyphenyl)isonicotinamide**. This is achieved through a comprehensive literature review of isonicotinamide and its derivatives, as well as searching protein databases (e.g., PDB, ChEMBL) for structurally similar ligands and their known targets. Based on existing research on related compounds, VEGFR-2 and COX-2 are strong potential targets.[1][2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6][7]

Protocol:

- Protein Preparation:
 - Obtain the 3D crystal structures of the target proteins (e.g., VEGFR-2, PDB ID: 2OH4;
 COX-2, PDB ID: 5IKR) from the Protein Data Bank.
 - Remove water molecules and co-crystallized ligands.
 - Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro (Schrödinger).
 - Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
- Ligand Preparation:
 - Generate the 3D structure of N-(4-ethoxyphenyl)isonicotinamide using a molecular builder (e.g., ChemDraw, Avogadro).
 - Perform energy minimization using a suitable force field (e.g., MMFF94).
 - Assign rotatable bonds.
- Docking Simulation:



- Use docking software such as AutoDock Vina or Glide.
- Perform the docking of the prepared ligand into the defined binding site of the prepared receptor.
- Generate a set of possible binding poses and rank them based on their scoring functions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of compounds with their biological activity.[8]

Protocol:

- Data Set Collection:
 - Compile a dataset of isonicotinamide derivatives with known experimental activity (e.g., IC50 values) against the target of interest (e.g., VEGFR-2).
 - Ensure the dataset is structurally diverse and covers a wide range of activity values.
- Descriptor Calculation:
 - For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Dragon.
- Model Building and Validation:
 - Divide the dataset into a training set and a test set.
 - Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines) to build a model that correlates the descriptors with the biological activity.
 - Validate the model's predictive power using the test set and statistical metrics like R², Q²,
 and RMSE.[8]

Pharmacophore Modeling



A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific target.[10]

Protocol:

- Model Generation:
 - Align a set of active compounds that bind to the target receptor.
 - Identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
 - Generate a 3D pharmacophore model based on these common features using software like LigandScout or Phase (Schrödinger).
- Virtual Screening:
 - Use the generated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, Enamine) to identify novel molecules that match the pharmacophore and are likely to be active.[11]

Data Presentation

The following tables represent hypothetical data that could be generated from the proposed in silico studies.

Table 1: Predicted Binding Affinities from Molecular Docking

Target Protein	Predicted Binding Affinity (kcal/mol)	Key Interacting Residues (Hypothetical)
VEGFR-2	-8.5	Cys919, Asp1046, Glu885
COX-2	-7.9	Arg120, Tyr355, Ser530

Table 2: Hypothetical QSAR Model for VEGFR-2 Inhibition



Descriptor	Coefficient	Description
LogP	0.45	Lipophilicity
TPSA	-0.12	Topological Polar Surface Area
nArom	0.25	Number of Aromatic Rings
Model Statistics	Value	
R ² (Training Set)	0.85	_
Q ² (Test Set)	0.72	_
RMSE	0.35	_

Table 3: Predicted ADMET Properties

Property	Predicted Value	Acceptable Range
Human Intestinal Absorption	High	High
Blood-Brain Barrier Penetration	Low	Low
CYP2D6 Inhibition	Non-inhibitor	Non-inhibitor
AMES Mutagenicity	Non-mutagenic	Non-mutagenic

Visualization of Signaling Pathways

Understanding the signaling pathways of potential targets is crucial for predicting the downstream effects of their inhibition.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, which are critical for angiogenesis.[1][12] Inhibition of VEGFR-2 can block these processes, making it a key target in anti-cancer therapy.



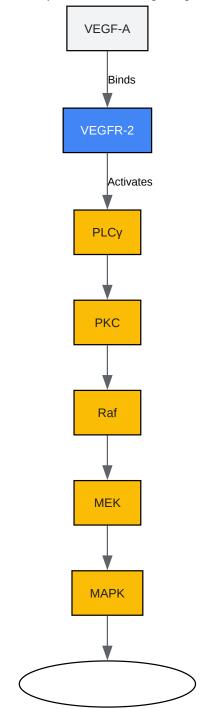


Figure 2. Simplified VEGFR-2 Signaling Pathway

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Simplified representation of the VEGFR-2 signaling cascade.



COX-2 Signaling Pathway

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and are also implicated in cancer progression.[13][14] Inhibiting COX-2 can reduce inflammation and potentially inhibit tumor growth.

COX-2
Converts to
Prostaglandin H2

Prostaglandins (e.g., PGE2)

Figure 3. Simplified COX-2 Signaling Pathway

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Simplified representation of the COX-2 signaling cascade.

Conclusion



This technical guide outlines a robust in silico strategy for predicting the biological activity of **N- (4-ethoxyphenyl)isonicotinamide**. By employing a combination of molecular docking, QSAR modeling, and pharmacophore analysis, researchers can generate valuable hypotheses regarding its potential targets and therapeutic applications. The proposed workflow, focused on VEGFR-2 and COX-2, provides a solid foundation for guiding future experimental validation and accelerating the drug discovery process for this and similar compounds.

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